N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide

COX-2 inhibition imidazole anti-inflammatory

N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 946367-84-6) is a synthetic small molecule belonging to the 2-thio-substituted imidazole acetamide class. Its structure integrates a 4-chlorophenyl acetamide group linked via a sulfanyl bridge to a 1-cyclohexyl-1H-imidazole core.

Molecular Formula C17H20ClN3OS
Molecular Weight 349.9 g/mol
CAS No. 946367-84-6
Cat. No. B6521599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS946367-84-6
Molecular FormulaC17H20ClN3OS
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H20ClN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,22)
InChIKeyUAZGHGJBZKAWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 946367-84-6)


N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 946367-84-6) is a synthetic small molecule belonging to the 2-thio-substituted imidazole acetamide class. Its structure integrates a 4-chlorophenyl acetamide group linked via a sulfanyl bridge to a 1-cyclohexyl-1H-imidazole core . While imidazole-containing acetamides are widely explored for enzyme inhibition and receptor modulation, the specific biological profile of this compound remains largely unpublished. Its primary identity is defined by its molecular structure (C17H20ClN3OS, MW 349.9 g/mol) and InChI Key UAZGHGJBZKAWDW-UHFFFAOYSA-N . Users should note that publicly available quantitative pharmacological data for this compound are extremely limited; the guidance below relies on class-level pharmacological inferences drawn from structurally related 1-cyclohexylimidazol-2-yl sulfanyl acetamides.

Why N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide Cannot Be Replaced by a Generic Analog


In the 2-thio-substituted imidazole acetamide family, subtle variations in the N-aryl substituent and the imidazole N-1 alkyl group profoundly alter target engagement and selectivity. For example, the closely related analog N-(3-chloro-4-methylphenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide has been reported to inhibit COX-2, while replacing the 4-chlorophenyl group with 4-ethoxyphenyl or 3-methylphenyl generates compounds with divergent biological fingerprints . Because no head-to-head selectivity profiling is available for the 4-chlorophenyl derivative, it is structurally distinct from its 3-chloro-4-methylphenyl and 4-ethoxyphenyl congeners. Generic substitution therefore risks introducing unintended changes in potency, selectivity, and physicochemical properties, making independent characterization essential before any experimental use .

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide


COX-2 Inhibitory Activity of the 3-Chloro-4-methylphenyl Analog as a Class Benchmark

While no direct enzymatic assay data have been published for the 4-chlorophenyl derivative, the close structural analog N-(3-chloro-4-methylphenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide has been annotated as a COX-2 inhibitor in commercial databases . This class-level activity suggests that the 1-cyclohexylimidazol-2-yl sulfanyl acetamide scaffold can engage the COX-2 active site, but the specific potency and selectivity of the 4-chlorophenyl derivative remain unquantified. Users must treat this as a class-level inference only.

COX-2 inhibition imidazole anti-inflammatory

Structural Distinction from 4-Ethoxyphenyl and 3-Methylphenyl Congeners

The 4-chlorophenyl derivative differs from its closest commercially available analogs by the nature of the N-aryl substituent. Replacing the 4-chlorophenyl group with 4-ethoxyphenyl (CAS not listed in public domain for the exact analog) or 3-methylphenyl generates compounds that vendors describe as having distinct biological profiles, including potential enzyme inhibition and receptor modulation . Electron-withdrawing chloro substituents are known to influence binding affinity and metabolic stability relative to electron-donating ethoxy or methyl groups, but no direct comparative biochemical data exist for these specific molecules.

SAR imidazole sulfanyl acetamide

Cyclohexyl vs. Methyl on Imidazole N-1: Pharmacokinetic Implications

The 1-cyclohexyl substituent on the imidazole ring distinguishes this compound from N-methyl imidazole analogs such as N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide . Cyclohexyl groups increase lipophilicity (estimated AlogP ~3.5–4.0 vs. ~2.0–2.5 for the N-methyl analog) and steric bulk, which can enhance membrane permeability and alter metabolic susceptibility. However, no experimental logP or permeability data have been reported for either compound, and this inference is solely based on calculated physicochemical properties.

physicochemical properties lipophilicity imidazole

Recommended Research Applications for N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide


Chemical Probe for COX-2 Hypothesis Testing

Based on the class-level COX-2 inhibitory annotation of the 3-chloro-4-methylphenyl analog , this compound may serve as a starting point for investigating COX-2-mediated pathways, provided that in-house biochemical or cellular COX-2 assays are performed prior to use. Without such validation, it cannot be considered a qualified COX-2 inhibitor.

Structure-Activity Relationship (SAR) Studies on Imidazole N-1 Substituents

The 1-cyclohexyl group offers a distinct steric and lipophilic profile compared to 1-methyl or 1-phenyl imidazole congeners . This compound can be used as a reference point in systematic SAR campaigns aimed at optimizing membrane permeability or target residence time for imidazole-based acetamides.

In Vitro Off-Target Profiling Against Imidazole-Binding Enzymes

Imidazole derivatives are known to interact with cytochrome P450 enzymes and heme-containing proteins . This compound can be included in broad-panel CYP inhibition or heme-binding screens to establish its selectivity fingerprint, which is currently unknown and essential for any downstream cellular or in vivo application.

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